molecular formula C17H30O B13806768 Heptadeca-5,8,11-trien-1-ol

Heptadeca-5,8,11-trien-1-ol

Cat. No.: B13806768
M. Wt: 250.4 g/mol
InChI Key: LFDJMNOXMZERKZ-UHFFFAOYSA-N
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Description

Heptadeca-5,8,11-trien-1-ol (CAS: 22117-09-5) is a polyunsaturated fatty alcohol with the molecular formula C₁₇H₃₀O and a molecular weight of 250.42 g/mol . Its structure features three conjugated double bonds at positions 5, 8, and 11 in the E (trans) configuration, giving the systematic name (5E,8E,11E)-5,8,11-heptadecatrien-1-ol . Derived from gamma-linolenic acid (GLA) and stearic acid isolated from the microalga Spirulina platensis, it serves as a precursor for synthesizing bioactive heterocyclic compounds, such as 1,3,4-oxadiazole and 1,2,4-triazole derivatives .

Properties

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

heptadeca-5,8,11-trien-1-ol

InChI

InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10,12-13,18H,2-5,8,11,14-17H2,1H3

InChI Key

LFDJMNOXMZERKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadeca-5,8,11-trien-1-ol can be synthesized through several methods, including:

    Hydrogenation of Heptadeca-5,8,11-trienoic Acid: This method involves the reduction of heptadeca-5,8,11-trienoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone to form the desired alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes, where the precursor fatty acids are reduced in the presence of catalysts such as palladium or nickel. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Heptadeca-5,8,11-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptadeca-5,8,11-trienoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield saturated alcohols or alkanes, depending on the reducing agent and conditions used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Scientific Research Applications

Heptadeca-5,8,11-trien-1-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of heptadeca-5,8,11-trien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s bioactivity and physicochemical properties are influenced by its unsaturated backbone. Below is a comparison with structurally related compounds:

Property Heptadeca-5,8,11-trien-1-ol Heptadecan-1-ol (1-Heptadecanol) Gamma-Linolenic Acid (GLA)
Molecular Formula C₁₇H₃₀O C₁₇H₃₆O C₁₈H₃₀O₂
Molecular Weight 250.42 g/mol 256.47 g/mol 278.43 g/mol
Degree of Unsaturation 3 double bonds (E configuration) Fully saturated 3 double bonds (cis)
Functional Groups Terminal hydroxyl, trienyl chain Terminal hydroxyl, saturated chain Carboxylic acid, trienyl chain
Key Applications Anticancer drug precursor Surfactants, lubricants Anti-inflammatory supplements

Key Observations :

  • The trienyl system in this compound enhances reactivity compared to saturated Heptadecan-1-ol, enabling conjugation with heterocycles for bioactive applications .
  • Unlike GLA, which is a carboxylic acid, this compound’s terminal hydroxyl group allows for diverse derivatization pathways .

Key Findings :

  • The unsaturated trienyl chain in Compound 1 enhances cytotoxicity compared to the saturated analogue (Compound 3), likely due to improved membrane interaction or redox activity .
  • Heptadecan-1-ol lacks bioactivity in this context, underscoring the critical role of unsaturation .

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